molecular formula C15H13Cl2NO B14740044 2,2-bis(4-chlorophenyl)-N-methylacetamide CAS No. 6316-74-1

2,2-bis(4-chlorophenyl)-N-methylacetamide

Cat. No.: B14740044
CAS No.: 6316-74-1
M. Wt: 294.2 g/mol
InChI Key: AXQWLYVOVYXKFB-UHFFFAOYSA-N
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Description

2,2-bis(4-chlorophenyl)-N-methylacetamide is an organochlorine compound known for its unique chemical structure and properties It is a derivative of acetic acid, where two 4-chlorophenyl groups are attached to the 2-position of the acetic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-N-methylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

[ \text{4-chlorobenzyl chloride} + \text{N-methylacetamide} \xrightarrow{\text{NaOH, reflux}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-N-methylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-bis(4-chlorophenyl)acetic acid.

    Reduction: Formation of 2,2-bis(4-chlorophenyl)-N-methylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organochlorine compounds.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.

    2,2-bis(4-chlorophenyl)acetic acid: A related compound with similar chemical properties.

Uniqueness

2,2-bis(4-chlorophenyl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6316-74-1

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-N-methylacetamide

InChI

InChI=1S/C15H13Cl2NO/c1-18-15(19)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3,(H,18,19)

InChI Key

AXQWLYVOVYXKFB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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